3'-hydroxy-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of biindoles. Biindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a unique structure with a hydroxy group, a methylbenzyl group, and a biindole core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylbenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce various functional groups.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted biindole derivatives.
Scientific Research Applications
3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the indole core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(4-methylbenzyl)piperidinium
- 3-hydroxy-1-(4-methylbenzyl)-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its biindole core structure, which is less common compared to other indole derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20N2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C24H20N2O2/c1-16-10-12-17(13-11-16)15-26-22-9-5-3-7-19(22)24(28,23(26)27)20-14-25-21-8-4-2-6-18(20)21/h2-14,25,28H,15H2,1H3 |
InChI Key |
WVMPDUKKWUPZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O |
Origin of Product |
United States |
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